chemerin C-terminal peptide
CAS No.:
Cat. No.: VC0550031
Molecular Formula: C54H66N10O13
Molecular Weight: 1063.2 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C54H66N10O13 |
|---|---|
| Molecular Weight | 1063.2 g/mol |
| IUPAC Name | (2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-5-amino-2-[[2-[[(2S)-1-[(2S)-2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]-3-phenylpropanoyl]pyrrolidine-2-carbonyl]amino]acetyl]amino]-5-oxopentanoyl]amino]-3-phenylpropanoyl]amino]propanoyl]amino]-3-phenylpropanoyl]amino]-3-hydroxypropanoic acid |
| Standard InChI | InChI=1S/C54H66N10O13/c1-32(47(69)60-41(28-34-14-7-3-8-15-34)51(73)63-43(31-65)54(76)77)58-50(72)40(27-33-12-5-2-6-13-33)61-49(71)39(23-24-45(56)67)59-46(68)30-57-52(74)44-18-11-25-64(44)53(75)42(29-35-16-9-4-10-17-35)62-48(70)38(55)26-36-19-21-37(66)22-20-36/h2-10,12-17,19-22,32,38-44,65-66H,11,18,23-31,55H2,1H3,(H2,56,67)(H,57,74)(H,58,72)(H,59,68)(H,60,69)(H,61,71)(H,62,70)(H,63,73)(H,76,77)/t32-,38-,39-,40-,41-,42-,43-,44-/m0/s1 |
| Standard InChI Key | QLVGSBXIQFERFK-NBBYSTNSSA-N |
| Isomeric SMILES | C[C@@H](C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N[C@@H](CO)C(=O)O)NC(=O)[C@H](CC2=CC=CC=C2)NC(=O)[C@H](CCC(=O)N)NC(=O)CNC(=O)[C@@H]3CCCN3C(=O)[C@H](CC4=CC=CC=C4)NC(=O)[C@H](CC5=CC=C(C=C5)O)N |
| SMILES | CC(C(=O)NC(CC1=CC=CC=C1)C(=O)NC(CO)C(=O)O)NC(=O)C(CC2=CC=CC=C2)NC(=O)C(CCC(=O)N)NC(=O)CNC(=O)C3CCCN3C(=O)C(CC4=CC=CC=C4)NC(=O)C(CC5=CC=C(C=C5)O)N |
| Canonical SMILES | CC(C(=O)NC(CC1=CC=CC=C1)C(=O)NC(CO)C(=O)O)NC(=O)C(CC2=CC=CC=C2)NC(=O)C(CCC(=O)N)NC(=O)CNC(=O)C3CCCN3C(=O)C(CC4=CC=CC=C4)NC(=O)C(CC5=CC=C(C=C5)O)N |
Introduction
Structure and Composition of Chemerin C-terminal Peptides
Several chemerin C-terminal peptides have been identified and synthesized for research purposes. These peptides vary in length and composition, which directly influences their biological activities and receptor affinities.
Major Chemerin C-terminal Peptides
The most extensively studied chemerin C-terminal peptide is the nonapeptide known as chemerin-9 (YFPGQFAFS), corresponding to amino acids 149-157 of the full-length human chemerin . This peptide retains most of the activity of the full-size protein as an agonist for the chemerin receptor (CMKLR1) .
Other important chemerin C-terminal peptides include:
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C20 peptide: Represents the C-terminal 20 amino acids of chemerin (V118QRAGEDPHSFYFPGQFAFS137) and functions as an agonist of CMKLR1 with chemotaxis activity similar but less potent compared to full-length chemerin
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C15 peptide: Lacks the C-terminal Phe-Ser of mature chemerin and exhibits anti-inflammatory effects rather than pro-inflammatory activity
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Chemerin-10 (YFPGQFAFSK): A 10-mer peptide that shows significantly reduced activity compared to chemerin-9
Structural Features and Modifications
The structure of full-length chemerin bound to CMKLR1 reveals that the protein contains an N-terminal α-helix, a central four-stranded β-sheet body, a C-terminal α-helix, and an unstructured C-terminal loop consisting of 17 amino acid residues . The C-terminal peptides represent this unstructured loop region, which inserts into the transmembrane binding pocket of CMKLR1 .
The C-terminal end of these peptides is particularly crucial for their activity. Research has shown that addition of a single amino acid or removal of two amino acids can modify the potency by four orders of magnitude . Through alanine-scanning mutagenesis, researchers have identified residues Tyr(149), Phe(150), Gly(152), Phe(154), and Phe(156) as the key positions for chemerin receptor activation .
Mechanism of Action and Receptor Binding
Chemerin C-terminal peptides primarily exert their effects through binding to the chemerin receptor 1 (CMKLR1, also known as ChemR23), a G protein-coupled receptor expressed on various immune cells and adipocytes.
Receptor Interaction
The orthosteric binding pocket of the chemerin receptor likely encompasses the transmembrane (TM) pocket and extracellular loops (ECLs) . Chemerin C-terminal peptides occupy the same binding pocket in the receptors as full-length chemerin does, except for C15 which lacks the C-terminal Phe-Ser .
Binding Model
Biological Activities and Signaling Pathways
Chemerin C-terminal peptides demonstrate significant biological activities, primarily through activation of CMKLR1 and downstream signaling pathways.
Receptor Activation
Chemerin-9 is a potent CMKLR1 agonist with an EC50 of 7.1 nM when tested with CMKLR expressed in CHO cells . Upon binding to CMKLR1, it activates Gi/o signaling pathways in vitro, leading to inhibition of cAMP production and promotion of phospholipase C production and Ca2+ mobilization .
Different chemerin C-terminal peptides can activate CMKLR1 and induce distinct signaling outcomes, which affects the downstream biological responses . The ability of various peptides to activate the chemerin receptor is strictly correlated with their affinity in binding assays .
Comparative Activity of Chemerin C-terminal Peptides
Table 1: Comparative Analysis of Chemerin C-terminal Peptides
The table illustrates the significant impact of peptide length and composition on biological activity. Notably, chemerin-9 retains most of the activity of the full-size protein, while the addition of just one amino acid (lysine) in chemerin-10 dramatically reduces its activity .
Modifications and Derivatives
To overcome limitations of the natural chemerin C-terminal peptides, particularly their susceptibility to degradation in biological fluids, researchers have developed various modified versions.
Cyclic Derivatives
Cyclic derivatives of the chemerin C-terminus have been designed as metabolically stable alternatives to the linear peptides . These peptides are fully stable in blood plasma for at least 24 hours, thus overcoming the main limitation of the linear parent peptide . Despite being highly constrained, they maintain high biological activity, making them promising new therapeutic modalities .
Other Modifications
Research has also explored the role of specific enzymes in modifying chemerin peptides to enhance their activity. For instance, plasma carboxypeptidase N (CPN) and B (CPB) can enhance the bioactivity of the 10-mer chemerin peptide (YFPGQFAFSK) by removing the carboxyl-terminal lysine (K) . This enzymatic processing converts the relatively inactive 10-mer into the highly active 9-mer form .
Physiological Roles and Regulation
Chemerin and its C-terminal peptides play important roles in various physiological processes, particularly in inflammation, immune cell recruitment, and metabolism.
Cellular Sources and Regulation
Interestingly, platelets have been identified as a source of chemerin. They can store and release partially active chemerin upon activation by various stimuli such as thrombin, collagen, and ADP . This platelet-derived chemerin demonstrates intermediate activity between the prohormone and fully active forms, suggesting it undergoes partial processing during storage or release .
The bioactivity of chemerin peptides can be regulated by plasma proteases. As mentioned earlier, CPN and CPB can enhance the activity of certain chemerin peptides by precise C-terminal processing . This regulation mechanism provides a link between blood coagulation/fibrinolysis and CMKLR1-mediated immune responses .
Involvement in Disease Processes
Serum chemerin concentration is closely associated with obesity and metabolic disorders . The mature form of chemerin (residues 21-157) acts primarily through CMKLR1 for transmembrane signaling, making this receptor a promising target for therapeutic intervention in immunometabolic diseases such as diabetes and multiple sclerosis .
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